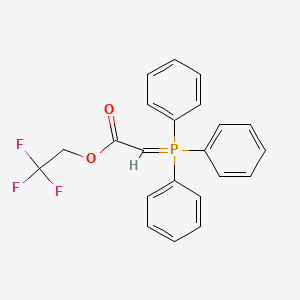
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate is an organophosphorus compound with the chemical formula C22H21F3O2P. It is a white solid that is soluble in organic solvents. This compound is known for its use as a Wittig reagent, which is employed in organic synthesis to replace oxygen centers in ketones and aldehydes with CHCO2Et groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate typically involves the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the triphenylphosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate has several scientific research applications:
Chemistry: Used as a Wittig reagent in organic synthesis to form alkenes from aldehydes and ketones.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets are typically carbonyl groups in aldehydes and ketones, and the pathway involves the formation of a betaine intermediate followed by the elimination of triphenylphosphine oxide .
Comparison with Similar Compounds
Similar Compounds
Ethyl (triphenylphosphoranylidene)acetate: Similar in structure and function, used as a Wittig reagent.
2,2,2-Trifluoroethyl trifluoroacetate: Used in different synthetic applications but shares the trifluoroethyl group.
Uniqueness
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate is unique due to its trifluoroethyl group, which imparts distinct reactivity and stability compared to other Wittig reagents. This makes it particularly useful in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Properties
CAS No. |
630103-85-4 |
|---|---|
Molecular Formula |
C22H18F3O2P |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C22H18F3O2P/c23-22(24,25)17-27-21(26)16-28(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16H,17H2 |
InChI Key |
UBTBBPYTMIKYJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)OCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


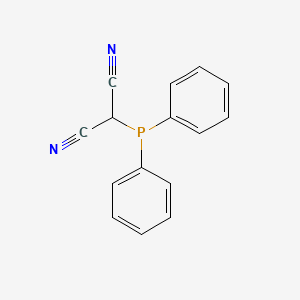
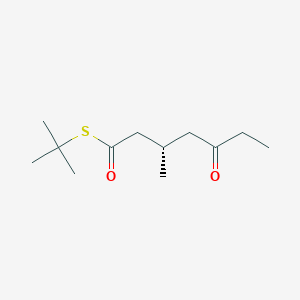
![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
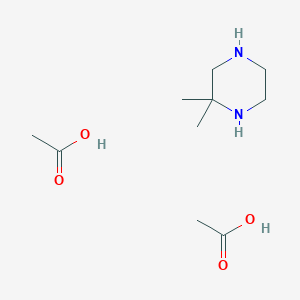
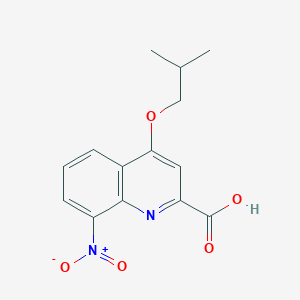
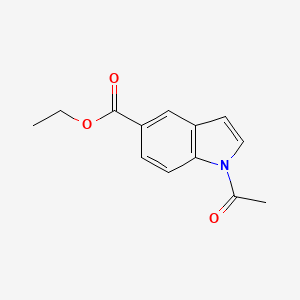


![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
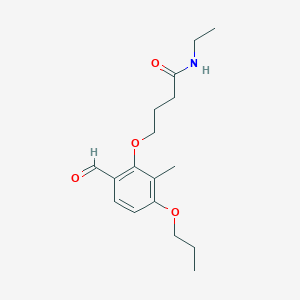
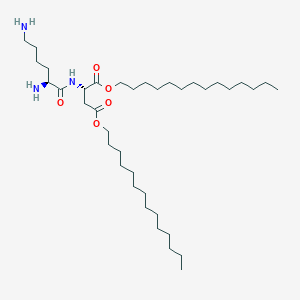

![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
